Ethionamide - 536-33-4

Ethionamide

Catalog Number: EVT-267828
CAS Number: 536-33-4
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethionamide is a thioamide antimycobacterial agent. [] It is classified as a second-line drug in the treatment of tuberculosis, meaning it is typically used in cases of multidrug-resistant or extensively drug-resistant tuberculosis when first-line drugs are ineffective. [] Its role in scientific research revolves around its activity against Mycobacterium tuberculosis, particularly its mechanism of action and the development of resistance. []

Future Directions
  • Overcoming resistance: Developing new drugs or drug combinations that can bypass or overcome existing resistance mechanisms to Ethionamide. [, ]
  • Improving drug delivery: Exploring novel drug delivery systems, such as nanoparticles, to enhance Ethionamide's bioavailability, reduce dosing frequency, and potentially minimize side effects. [, ]
  • Personalized medicine: Investigating the influence of host factors, such as genetic polymorphisms in drug-metabolizing enzymes, on Ethionamide pharmacokinetics and treatment response to optimize dosing regimens for individual patients. []
  • Combination therapies: Developing rational drug combinations that enhance Ethionamide's efficacy, shorten treatment duration, and minimize the emergence of resistance. []
  • Expanding applications: Investigating the potential use of Ethionamide or its derivatives against other infectious diseases, such as those caused by non-tuberculous mycobacteria or fungi. [, ]

Ethionamide Sulphoxide

Compound Description: Ethionamide Sulphoxide is a metabolite of Ethionamide, formed via oxidation of the thioamide sulfur atom. While not inherently active against Mycobacterium tuberculosis, it undergoes in vivo reduction back to Ethionamide, contributing to the drug's sustained release and activity. []

Relevance: Ethionamide Sulphoxide is a crucial component of Ethionamide's pharmacokinetic profile. Both compounds interconvert in vivo, impacting the drug's half-life and necessitating consideration in dosage optimization. [, ]

Isoniazid

Compound Description: Isoniazid, a first-line anti-tuberculosis drug, shares structural similarities with Ethionamide and acts on the same biological target, the enzyme InhA, involved in mycolic acid synthesis. [, , , , , , ]

Relevance: Both Isoniazid and Ethionamide are pro-drugs requiring activation by mycobacterial enzymes. Resistance mutations often confer cross-resistance between these drugs. This emphasizes the need for accurate susceptibility testing and highlights challenges in treating MDR-TB. [, , , , , ]

2-ethyl-4-hydroxymethylpyridine

Compound Description: This compound is a known metabolite of Ethionamide, produced within mycobacteria during the drug's activation process. Unlike the active metabolite, it primarily resides outside the bacterial cells, suggesting limited contribution to Ethionamide's antimycobacterial effect. []

Relevance: The contrasting localization of 2-ethyl-4-hydroxymethylpyridine and the active Ethionamide metabolite (ETH*) underscores the complexity of prodrug activation pathways and highlights the importance of understanding metabolite fates for optimizing drug efficacy. []

ETH*

Compound Description: ETH* is an as-yet unidentified metabolite of Ethionamide, considered the likely active form exerting the antimycobacterial effect. Unlike other metabolites, it selectively accumulates within the mycobacterial cytoplasm, unable to cross the bacterial membrane. []

Relevance: Identifying ETH*'s structure is crucial for understanding Ethionamide's mechanism of action and developing novel drugs or drug-boosting strategies that exploit its specific intracellular accumulation. []

Pyrazinamide

Compound Description: Pyrazinamide is another crucial first-line anti-tuberculosis prodrug. It requires activation by a mycobacterial enzyme, similar to Isoniazid and Ethionamide, and is frequently included in MDR-TB treatment regimens. [, , ]

Relevance: Pyrazinamide, alongside Ethionamide and Isoniazid, exemplifies the importance of prodrug activation in tuberculosis treatment. Understanding individual drug activation pathways and resistance mechanisms is vital for optimizing treatment efficacy and minimizing resistance development. [, , ]

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic with activity against MDR-TB. It is increasingly used as a substitute for Ethionamide in some treatment regimens, particularly in contexts where shorter, all-oral regimens are preferred. []

SMARt751

Compound Description: SMARt751 is a small molecule that enhances Ethionamide efficacy by interacting with the Mycobacterium tuberculosis transcriptional regulator VirS. This interaction upregulates the mymA operon, encoding the monooxygenase MymA involved in Ethionamide activation. []

Relevance: SMARt751 represents a novel approach to combat Ethionamide resistance. By boosting the drug's activation, it holds promise for improving treatment efficacy and potentially reducing required Ethionamide doses, minimizing side effects. []

SMARt-420

Compound Description: SMARt-420, a spiroisoxazoline compound, reverses Ethionamide resistance by targeting EthR2, a TetR-like repressor. By inactivating EthR2, SMARt-420 triggers a cryptic, alternative activation pathway for Ethionamide, bypassing the canonical EthA-dependent route prone to resistance mutations. []

Relevance: SMARt-420 offers a unique strategy to combat Ethionamide resistance. By activating a previously unexploited pathway, it overcomes limitations imposed by mutations in the common EthA-mediated activation route, expanding treatment options for MDR-TB. []

Glibenclamide

Compound Description: Glibenclamide is an anti-diabetic medication that lowers blood glucose levels. Studies show a potential pharmacodynamic interaction with Ethionamide, leading to enhanced hypoglycemic effects in both normal and diabetic rats. []

Relevance: The interaction between Ethionamide and Glibenclamide raises concerns about potential hypoglycemia risks in diabetic patients receiving both drugs. Careful blood glucose monitoring and dose adjustments might be necessary to ensure patient safety. []

Methimazole

Compound Description: Methimazole is an antithyroid medication used to treat hyperthyroidism. In vitro studies suggest it can inhibit Ethionamide metabolism mediated by the enzyme flavin-containing monooxygenase 3 (FMO3). []

Relevance: Co-administration of Methimazole and Ethionamide may lead to elevated Ethionamide levels due to FMO3 inhibition. This interaction necessitates dose adjustments and highlights the importance of considering potential drug-drug interactions when prescribing Ethionamide. []

Classification

Ethionamide is classified as an antimycobacterial and anti-infective agent. It falls under the broader category of pyridines and derivatives, specifically as a thioamide compound. Its chemical formula is C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}, with a molecular weight of approximately 166.24 g/mol .

Synthesis Analysis

Ethionamide can be synthesized through various methods, one of which involves the reaction of 2-ethylisonicotinonitrile with hydrogen sulfide in the presence of triethanolamine. This process typically requires controlled conditions to ensure optimal yield and purity. The synthesis can be summarized as follows:

  1. Starting Materials: 2-ethylisonicotinonitrile and hydrogen sulfide.
  2. Catalyst: Triethanolamine.
  3. Reaction Conditions: The reaction is generally conducted under moderate temperatures to facilitate the formation of the thioamide linkage.
  4. Purification: The product is purified through crystallization or chromatography to remove any unreacted materials or by-products.

The synthesis parameters are crucial for achieving high purity and yield, which are essential for pharmaceutical applications .

Molecular Structure Analysis

Ethionamide has a distinct molecular structure characterized by a pyridine ring substituted with an ethyl group and a thioamide functional group. The structural formula can be represented as follows:

  • Molecular Formula: C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}
  • IUPAC Name: 2-ethylpyridine-4-carbothioamide
  • CAS Number: 536-33-4

The molecular structure exhibits a planar configuration due to the aromatic nature of the pyridine ring, which contributes to its biological activity. The presence of the thioamide group is crucial for its mechanism of action against mycobacterial infections .

Chemical Reactions Analysis

Ethionamide undergoes various chemical reactions, particularly in its metabolism within biological systems. Key reactions include:

  1. Metabolic Activation: Ethionamide is converted into its active form, ethionamide sulfoxide, primarily in the liver. This metabolic activation is essential for its antitubercular activity.
  2. Inhibition of Mycolic Acid Synthesis: Ethionamide inhibits the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. This inhibition occurs through interference with the fatty acid synthesis pathway, specifically targeting enoyl-ACP reductase .
  3. Formation of Inactive Metabolites: Following its action, ethionamide is metabolized into various inactive metabolites that are excreted via urine, with less than 1% remaining unchanged .
Mechanism of Action

Ethionamide acts primarily by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential for maintaining the integrity of the bacterial cell wall. The mechanism can be outlined as follows:

  1. Prodrug Activation: Ethionamide must be activated through metabolic processes within the bacterium.
  2. Targeting Enoyl-ACP Reductase: The active metabolite inhibits enoyl-ACP reductase, disrupting fatty acid synthesis necessary for mycobacterial cell wall formation.
  3. Bacteriostatic/Bactericidal Effects: Depending on the concentration at the site of infection and the susceptibility of the organism, ethionamide may exhibit either bacteriostatic or bactericidal properties .

This mechanism allows ethionamide to be effective against strains resistant to other treatments like isoniazid, making it a valuable option in multidrug-resistant tuberculosis cases .

Physical and Chemical Properties Analysis

Ethionamide possesses several notable physical and chemical properties:

  • Appearance: Yellow crystalline powder that darkens upon exposure to light.
  • Melting Point: Ranges from 158°C to 164°C.
  • Solubility:
    • Sparingly soluble in water.
    • Soluble in alcohol (1 in 30).
    • Slightly soluble in chloroform and ether.
  • pH Level: Approximately 6.0 to 7.0 in a diluted aqueous solution.

These properties influence its formulation and storage conditions; it should be preserved in airtight containers at temperatures below 40°C .

Applications

Ethionamide is primarily used in treating multidrug-resistant tuberculosis and lepromatous leprosy when first-line treatments fail or are contraindicated. Its applications include:

  1. Tuberculosis Treatment: Used in combination with other antitubercular agents such as isoniazid and rifampicin for enhanced efficacy.
  2. Leprosy Treatment: Effective against lepromatous leprosy due to its similar mechanism to that against mycobacteria causing tuberculosis.
  3. Research Applications: Studied for its structure-activity relationships and potential modifications to enhance efficacy against resistant strains .
Mechanistic Insights into Ethionamide’s Antimycobacterial Activity

Enzymatic Activation Pathways: Role of EthA Monooxygenase in Prodrug Conversion

Ethionamide (ETA) is a second-line prodrug requiring enzymatic activation to exert its bactericidal effects against Mycobacterium tuberculosis. The flavin adenine dinucleotide (FAD)-dependent monooxygenase EthA (Rv3854c) serves as the primary activator. This enzyme utilizes NADPH and O₂ to oxidize ETA into reactive intermediates through a multi-step process [1] [7]. Key metabolic transformations include:

  • S-oxidation: Conversion of the thioamide group to sulfoxide (ETA-S-oxide), identified as the initial activation step [1] [4].
  • "Ketene-like" intermediate formation: The sulfoxide undergoes a formal [2+2] cycloaddition with peroxide, forming a dioxetane intermediate that decomposes into an iminoyl radical and other species [4].
  • NAD⁺ adduct formation: The iminoyl radical reacts with NAD⁺ to generate ETA-NAD⁺, the active inhibitor of InhA (enoyl-ACP reductase) [2] [10].

Table 1: Key Metabolic Products in Ethionamide Activation

Metabolite/IntermediateChemical SignificanceRole in Toxicity
Ethionamide sulfoxide (2)Initial oxidation productEnhanced in vitro activity vs. parent drug
2-Ethyl-4-aminopyridineHydrolysis productNon-toxic metabolite
4-Pyridylmethanol (5)Terminal metabolite resembling INH activationBiomarker of productive activation
Iminoyl radicalTransient reactive speciesPrecursor to ETA-NAD⁺ adduct

EthA expression is tightly regulated by the transcriptional repressor EthR (Rv3855). Overexpression of EthR reduces ethA transcription and confers ETA resistance, while ethA upregulation causes hypersensitivity [1] [5]. Mutations in ethA (observed in 27–65% of ETA-resistant clinical isolates) disrupt activation and represent a major resistance mechanism. These mutations are distributed throughout the gene and include frameshifts, missense variants, and premature stop codons [5] [8] [9].

Molecular Targets: Inhibition of InhA and Disruption of Mycolic Acid Biosynthesis

The ETA-NAD⁺ adduct specifically inhibits InhA (enoyl-acyl carrier protein reductase), a crucial enzyme in the fatty acid synthase II (FAS-II) system. InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, a key step in mycolic acid elongation [2] [10]. Mycolic acids are α-alkyl, β-hydroxy very-long-chain fatty acids (C₇₀–C₉₀) essential for:

  • Mycobacterial cell wall integrity
  • Acid-fastness
  • Barrier function against antibiotics

Table 2: Consequences of InhA Inhibition by ETA-NAD⁺

Biological Process ImpactedBiochemical ConsequenceUltimate Cellular Effect
Mycolic acid elongationAccumulation of long-chain fatty acids (C₂₄–C₂₆)Disrupted cell wall biosynthesis
Oxygenated mycolate synthesisSelective inhibition of keto- and methoxy-mycolatesAsymmetric cell wall defects
Cell envelope assemblyLoss of acid-fast staining propertiesIncreased permeability and cell lysis

Unlike isoniazid (INH), ETA selectively disrupts oxygenated mycolic acids (keto- and methoxy-mycolates) while minimally affecting diunsaturated species. This specificity suggests ETA acts earlier in the oxygenated mycolate pathway than INH [3]. The covalent binding of ETA-NAD⁺ to InhA’s active site mimics the binding mode of INH-NAD⁺, explaining target-based cross-resistance between these drugs [2] [6].

Comparative Analysis with Isoniazid: Cross-Resistance Mechanisms and Divergent Activation Pathways

Though structurally analogous thioamide (ETA) and hydrazide (INH) drugs share the InhA target, their activation pathways differ significantly:

Table 3: Comparative Activation and Resistance Mechanisms of Ethionamide vs. Isoniazid

FeatureEthionamide (ETA)Isoniazid (INH)
Primary activatorEthA (monooxygenase)KatG (catalase-peroxidase)
Activation mechanismS-oxidation → iminoyl radical → ETA-NAD⁺Free radical formation → INH-NAD⁺
Major resistance mutationsethA (loss-of-function, 27–65%)katG (S315T in 50–94% of resistant isolates)
Target-based resistanceinhA promoter (c-15t) and coding mutationsinhA promoter (c-15t) and coding mutations
Cross-resistance profileResistant if inhA mutated or overexpressedResistant if katG or inhA dysfunctional

Cross-resistance mechanisms occur at two levels:

  • Target overexpression: The inhA promoter mutation c(-15)t increases InhA expression, titrating out ETA-NAD⁺/INH-NAD⁺ adducts. This confers low-level resistance to both drugs. This mutation is strongly associated with ETA resistance (73.4% of ETA-resistant isolates in Peruvian studies) [6] [9].
  • Target alteration: Missense mutations in inhA (e.g., I21V, S94A) reduce adduct binding affinity. These confer higher-level resistance to ETA and INH [5] [6].

However, divergent activation pathways explain why katG mutants (INH-resistant) remain ETA-susceptible, and ethA mutants (ETA-resistant) retain INH susceptibility. Clinical data shows only 45.8% of INH-resistant isolates are concurrently ETA-resistant, primarily when inhA mutations coexist [6] [9]. Dual mutations (e.g., ethA + inhA promoter) synergistically increase ETA MIC to >100 µg/ml [5] [8].

Table 4: Clinically Relevant Resistance Mutations Impacting Ethionamide Efficacy

Genetic LocusMutation ExampleFrequency in ETA-R IsolatesResistance Mechanism
ethA (Rv3854c)Frameshifts, missense27–65%Loss of prodrug activation
inhA promoterc(-15)t30–73%InhA overexpression
inhA coding regionI21V, S94A10–20%Reduced ETA-NAD⁺ binding affinity
ethR (Rv3855)F110L<5%Enhanced repression of ethA expression
Intergenic ethA-ethROperator mutations<5%Reduced ethA transcription

Properties

CAS Number

536-33-4

Product Name

Ethionamide

IUPAC Name

2-ethylpyridine-4-carbothioamide

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C(=S)N

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Practically insoluble
Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine.
8.39e-01 g/L

Synonyms

Ethionamide; Trecator; Ethioniamide; Ethinamide; 2-ethylpyridine-4-carbothioamide; Trecator; Trecator SC; Trecator-SC; Wyeth Brand of Ethionamide;

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCC1=NC=CC(=C1)C(=N)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.